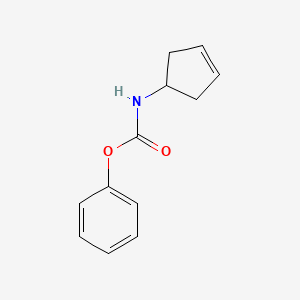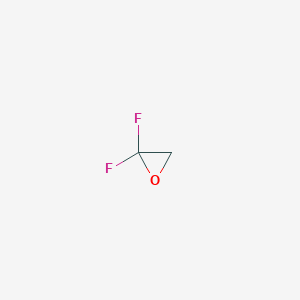
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate is a complex organic compound with the following chemical structure:
C30H49NO7
This compound belongs to the class of piperidine derivatives and contains both ester and carboxylate functional groups. Its systematic name is (1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic acid tert-butyl ester .
Méthodes De Préparation
The synthetic routes for 1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate involve multi-step processes. While specific methods may vary, here are the general steps:
-
Construction of the Piperidine Ring: : The piperidine ring can be synthesized using cyclization reactions. For example, a suitable precursor could undergo intramolecular cyclization to form the piperidine core.
-
Functional Group Installations: : The tert-butyl ester and fluoropiperidine functionalities are introduced through appropriate reactions. Protecting groups may be used to control regioselectivity during these steps.
-
Stereochemistry Control: : The stereochemistry at the 3-position (3S) is crucial. Chiral reagents or asymmetric synthesis methods are employed to achieve the desired stereochemistry.
-
Final Esterification: : The tert-butyl ester group is introduced using standard esterification conditions.
Analyse Des Réactions Chimiques
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.
Substitution Reactions: The fluorine atom can participate in substitution reactions, such as nucleophilic fluorination or displacement reactions.
Common reagents and conditions depend on the specific transformation. Major products include the corresponding carboxylic acid, alcohol, or substituted derivatives.
Applications De Recherche Scientifique
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets, such as receptors or enzymes.
Industry: The compound could find use in fine chemicals synthesis or materials science.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, further research could compare this compound with related piperidine derivatives, highlighting its distinct features.
Propriétés
Formule moléculaire |
C12H20FNO4 |
|---|---|
Poids moléculaire |
261.29 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8?,9-/m1/s1 |
Clé InChI |
YUFJCQYJBJXLJH-YGPZHTELSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



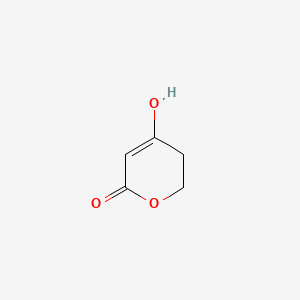
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
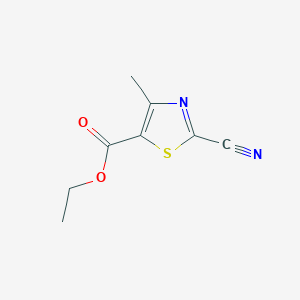
![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)
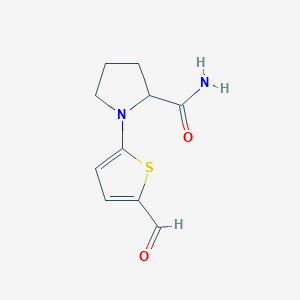
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12103314.png)
